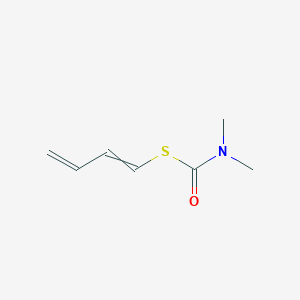

S-Buta-1,3-dien-1-yl dimethylcarbamothioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

S-Buta-1,3-dien-1-yl dimethylcarbamothioate: is an organic compound characterized by the presence of a butadiene moiety and a dimethylcarbamothioate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Buta-1,3-dien-1-yl dimethylcarbamothioate typically involves the reaction of functionalized vinyl phosphates or vinyl phosphordiamidates with organometallic reagents. For instance, vinyl phosphates can be smoothly converted into tri- and tetrasubstituted buta-1,3-dienes via reaction with aryllithium reagents . Additionally, vinyl phosphordiamidates can be converted into α,β-unsaturated ketones using Grignard reagents .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The scalability of these reactions is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: S-Buta-1,3-dien-1-yl dimethylcarbamothioate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylcarbamothioate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

S-Buta-1,3-dien-1-yl dimethylcarbamothioate has several scientific research applications, including:

Biology: It may be used in the study of biological pathways and mechanisms, especially those involving sulfur-containing compounds.

Industry: The compound can be used in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which S-Buta-1,3-dien-1-yl dimethylcarbamothioate exerts its effects involves interactions with molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the butadiene moiety, which can undergo various chemical transformations. The dimethylcarbamothioate group also plays a role in the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Buta-1,3-diene: A simple diene that serves as a precursor for many synthetic transformations.

Dimethylcarbamothioate: A functional group found in various sulfur-containing compounds.

Comparison: S-Buta-1,3-dien-1-yl dimethylcarbamothioate is unique due to the combination of the butadiene moiety and the dimethylcarbamothioate group

Biological Activity

S-Buta-1,3-dien-1-yl dimethylcarbamothioate is a compound of interest due to its potential biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in the treatment of neurodegenerative diseases, especially Alzheimer’s disease, where they help improve cholinergic transmission by preventing the breakdown of acetylcholine.

This compound is characterized by its unique structure that includes a butadiene moiety and a dimethylcarbamothioate group. This structural configuration is significant for its interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase activity. By binding to the active site of AChE, it prevents the hydrolysis of acetylcholine, thereby increasing its availability at synaptic clefts. This mechanism is similar to that observed in other known AChE inhibitors.

Neuroprotective Effects

In addition to AChE inhibition, studies suggest that this compound may possess neuroprotective properties. This could be attributed to the enhancement of cholinergic signaling and the subsequent reduction in neuronal apoptosis.

Study on Neuroprotection

A study investigating the effects of various AChE inhibitors on neuroprotection demonstrated that compounds with similar structures to this compound not only inhibited AChE but also promoted neuronal survival under stress conditions. These findings highlight the potential dual role of such compounds in treating neurodegenerative diseases by both enhancing cholinergic function and providing neuroprotection.

Comparative Analysis

Comparative studies have been conducted using various AChE inhibitors to assess their efficacy in enhancing cognitive function in animal models. For instance, compounds like rivastigmine and donepezil have been shown to improve cognitive scores significantly compared to untreated controls. Future studies should incorporate this compound into similar experimental designs to evaluate its impact on cognitive performance.

Properties

CAS No. |

919477-07-9 |

|---|---|

Molecular Formula |

C7H11NOS |

Molecular Weight |

157.24 g/mol |

IUPAC Name |

S-buta-1,3-dienyl N,N-dimethylcarbamothioate |

InChI |

InChI=1S/C7H11NOS/c1-4-5-6-10-7(9)8(2)3/h4-6H,1H2,2-3H3 |

InChI Key |

GNVQCEKVERZFTR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)SC=CC=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.